2-Methyl-N-(4-methylphenyl)-6-[4-(3-nitrobenzenesulfonyl)piperazin-1-YL]pyrimidin-4-amine
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Overview
Description
2-Methyl-N-(4-methylphenyl)-6-[4-(3-nitrobenzenesulfonyl)piperazin-1-YL]pyrimidin-4-amine is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine core substituted with a piperazine ring, a nitrobenzenesulfonyl group, and methylphenyl groups, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-(4-methylphenyl)-6-[4-(3-nitrobenzenesulfonyl)piperazin-1-YL]pyrimidin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the piperazine ring and the nitrobenzenesulfonyl group. Common reagents used in these reactions include various amines, sulfonyl chlorides, and nitrating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-(4-methylphenyl)-6-[4-(3-nitrobenzenesulfonyl)piperazin-1-YL]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, oxidizing agents such as potassium permanganate or chromium trioxide, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group yields an amine, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-Methyl-N-(4-methylphenyl)-6-[4-(3-nitrobenzenesulfonyl)piperazin-1-YL]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-N-(4-methylphenyl)-6-[4-(3-nitrobenzenesulfonyl)piperazin-1-YL]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Methylphenethylamine: An organic compound with a similar methylphenyl group.
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine: Shares a pyrimidine core and methylphenyl group.
Uniqueness
2-Methyl-N-(4-methylphenyl)-6-[4-(3-nitrobenzenesulfonyl)piperazin-1-YL]pyrimidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H24N6O4S |
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Molecular Weight |
468.5 g/mol |
IUPAC Name |
2-methyl-N-(4-methylphenyl)-6-[4-(3-nitrophenyl)sulfonylpiperazin-1-yl]pyrimidin-4-amine |
InChI |
InChI=1S/C22H24N6O4S/c1-16-6-8-18(9-7-16)25-21-15-22(24-17(2)23-21)26-10-12-27(13-11-26)33(31,32)20-5-3-4-19(14-20)28(29)30/h3-9,14-15H,10-13H2,1-2H3,(H,23,24,25) |
InChI Key |
RXPMBXDEFNOVMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)N3CCN(CC3)S(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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